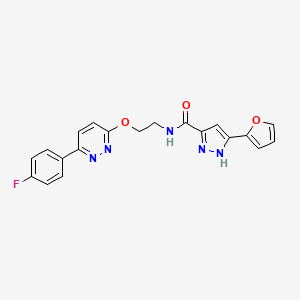
(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
The quinoline moiety present in this compound is known to exhibit significant antimicrobial properties. It has been reported that quinoline derivatives can be effective against a variety of bacterial and fungal pathogens. The incorporation of the piperidin-1-yl group could potentially enhance these properties, making the compound a candidate for developing new antimicrobial agents .
Anticancer Research
Compounds with a thioxothiazolidin-4-one backbone have been studied for their anticancer activities. The specific structure of this compound, with its quinoline and piperidine substitutions, may interact with certain cancer cell lines, inhibiting their growth or inducing apoptosis. This makes it a molecule of interest for anticancer drug design and research .
Neurodegenerative Disease Treatment
The compound’s ability to inhibit cholinesterases, as suggested by related structures, points towards its potential use in treating neurodegenerative diseases such as Alzheimer’s. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, which is crucial for memory and cognition .
Antidepressant Effects
Based on the biological importance of structural analogues like Quipazine, which inhibits monoamine oxidase and displays antidepressant activity, this compound could be explored for its antidepressant effects. The modification of the piperazine ring to piperidine and the addition of isonicotinic acid hydrazide (INH) suggest a possible higher order of antidepressant activity .
Anti-inflammatory Applications
The structural elements of this compound suggest that it may possess anti-inflammatory properties. Quinoline derivatives are known to have anti-inflammatory effects, and the synthesis of new analogues could lead to the discovery of more potent anti-inflammatory drugs .
Enzyme Inhibition for Drug Development
The compound’s structure is conducive to enzyme inhibition, which is a common strategy in drug development. By targeting specific enzymes, it can be used to modulate biological pathways, leading to therapeutic effects for various diseases .
Antiviral Agents
Although not directly related to the compound , similar structures have been synthesized with antiviral properties. This suggests that further modification and testing of this compound could uncover potential antiviral applications .
Anti-tubercular Activity
Derivatives of the compound have been designed and synthesized with the aim of discovering new anti-tubercular agents. The compound’s ability to be modified and its structural features make it a promising candidate for developing treatments against Mycobacterium tuberculosis .
作用機序
Target of Action
The primary targets of the compound (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The compound’s action affects the cholinergic pathway. By inhibiting AChE and BChE, (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced transmission of nerve impulses, which can have downstream effects on various cognitive functions .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can interact with biological membranes .
Result of Action
The molecular and cellular effects of (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one’s action primarily involve enhanced cholinergic transmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders such as Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
(5Z)-3-methyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-21-18(23)16(25-19(21)24)12-14-11-13-7-3-4-8-15(13)20-17(14)22-9-5-2-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b16-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQXHCYJRZBMGJ-VBKFSLOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

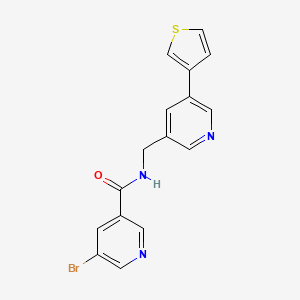
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2360684.png)
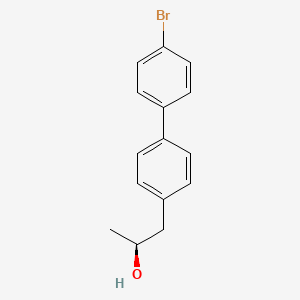
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2360686.png)
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one](/img/structure/B2360688.png)
![(E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2360692.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)
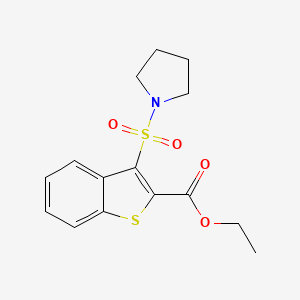
![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)
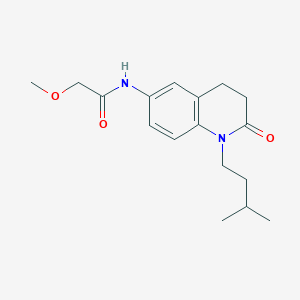
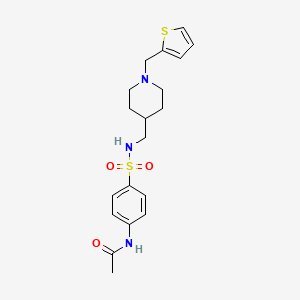
![N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2360703.png)
